molecular formula C12H18N2O3S B2594898 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-methoxyethyl)urea CAS No. 2034493-88-2

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-methoxyethyl)urea

Cat. No.: B2594898
CAS No.: 2034493-88-2
M. Wt: 270.35
InChI Key: WELFICPHESGLHV-UHFFFAOYSA-N
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Description

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-methoxyethyl)urea is an organic compound that belongs to the class of ureas This compound features a thiophene ring, which is a sulfur-containing heterocycle, and is substituted with an acetyl group The presence of the methoxyethyl and ethyl groups attached to the urea moiety adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-methoxyethyl)urea typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur.

    Acetylation: The thiophene ring is then acetylated using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Alkylation: The acetylated thiophene undergoes alkylation with an appropriate alkyl halide to introduce the ethyl group.

    Urea Formation: The final step involves the reaction of the alkylated thiophene with 2-methoxyethyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted ureas.

Scientific Research Applications

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-methoxyethyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-methoxyethyl)urea depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-ethoxyethyl)urea: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

    1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-hydroxyethyl)urea: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

Uniqueness

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-methoxyethyl)urea is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from its analogs and potentially useful in different applications.

Properties

IUPAC Name

1-[2-(5-acetylthiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-9(15)11-4-3-10(18-11)5-6-13-12(16)14-7-8-17-2/h3-4H,5-8H2,1-2H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELFICPHESGLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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